N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Catalog No.
S2730265
CAS No.
2034419-01-5
M.F
C19H29N3OS
M. Wt
347.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-c...

CAS Number

2034419-01-5

Product Name

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

IUPAC Name

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Molecular Formula

C19H29N3OS

Molecular Weight

347.52

InChI

InChI=1S/C19H29N3OS/c23-19(20-10-7-17-5-2-1-3-6-17)22-12-4-11-21(13-14-22)18-8-15-24-16-9-18/h1-3,5-6,18H,4,7-16H2,(H,20,23)

InChI Key

AJGHDCOMCJZXJW-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)NCCC2=CC=CC=C2)C3CCSCC3

solubility

not available

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a complex organic compound characterized by its unique functional groups, including a diazepane ring, a thian group, and a phenylethyl substituent. This structure contributes to its distinct chemical properties and potential biological activities. The compound's molecular formula is C17H25N3OSC_{17}H_{25}N_{3}OS, and it has been identified by the CAS number 2034209-32-8. Its structural uniqueness provides a foundation for various applications in medicinal chemistry and material science.

The chemical reactivity of N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can be attributed to its functional groups. Key reactions include:

  • Formation of the Diazepane Ring: This is typically achieved through cyclization reactions involving appropriate diamines and dihalides under basic conditions.
  • Nucleophilic Substitution: The introduction of the thian group can occur via nucleophilic substitution reactions with thiopyran precursors.
  • Friedel-Crafts Acylation: The attachment of the phenyl group often involves Friedel-Crafts acylation using phenyl halides in the presence of a Lewis acid catalyst.
  • Formation of Carboxamide: This final step involves reacting an amine with carboxylic acid derivatives, such as acid chlorides or anhydrides, under basic conditions .

Several synthetic routes have been developed for creating N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide. A common method involves:

  • Cyclization: Starting from a suitable diamine and dihalide to form the diazepane ring.
  • Thian Group Introduction: Utilizing nucleophilic substitution to attach the thian moiety.
  • Phenyl Group Attachment: Employing Friedel-Crafts acylation for phenyl incorporation.
  • Carboxamide Formation: Reacting the amine with an acid derivative to yield the final product.

These methods highlight the compound's synthetic versatility and potential for modification.

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several applications across different fields:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent due to its unique structural features that may lead to novel drug candidates.
  • Material Science: Used in developing new materials with specific properties, including polymers and coatings.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Studies on N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide's interactions with biological targets are essential for understanding its mechanism of action. Initial findings suggest that it may bind to various receptors or enzymes, potentially altering their activity and leading to significant biological effects. Further research is needed to characterize these interactions comprehensively and assess their implications for therapeutic use .

Several compounds share structural similarities with N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide:

Compound NameStructural FeaturesUnique Aspects
N-(2-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamideSimilar diazepane structure with a methyl group on phenylVariation in substituent may affect biological activity
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamideBenzyl group instead of phenylethylPotential differences in pharmacokinetics
N-cyclohexyl-4-(thian-4-yl)-1,4-diazepaneCyclohexyl substituentDifferent steric effects compared to phenylethyl

Uniqueness

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications. Its ability to interact with biological systems while serving as a versatile synthetic intermediate positions it prominently within medicinal chemistry and materials science research domains.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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